molecular formula C24H25N3O3 B2813207 N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898458-47-4

N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2813207
CAS No.: 898458-47-4
M. Wt: 403.482
InChI Key: MCXZIRULQSQYKC-UHFFFAOYSA-N
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Description

N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the 2,4-dimethylphenyl group: This step involves the reaction of the intermediate with 2,4-dimethylaniline.

    Attachment of the furan and indole moieties: This is usually done through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of bacteria.

Comparison with Similar Compounds

Similar Compounds:

  • N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
  • N1-(2,4-dimethylphenyl)-N2-(2-(indolin-1-yl)ethyl)oxalamide
  • N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Uniqueness: N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is unique due to the presence of both furan and indole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-16-9-10-19(17(2)14-16)26-24(29)23(28)25-15-21(22-8-5-13-30-22)27-12-11-18-6-3-4-7-20(18)27/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXZIRULQSQYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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